CAS number for 4-Oxo-4-(4-isopropoxyphenyl)butyric acid
CAS number for 4-Oxo-4-(4-isopropoxyphenyl)butyric acid
An In-Depth Technical Guide to 4-Oxo-4-(4-isopropoxyphenyl)butyric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Oxo-4-(4-isopropoxyphenyl)butyric acid is a keto-carboxylic acid derivative with significant potential as a building block in medicinal chemistry and materials science. Its structural motif, featuring a substituted aromatic ring and a butyric acid chain, is common in a variety of biologically active molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a validated synthesis protocol, and state-of-the-art analytical characterization techniques. Furthermore, it explores its potential applications in drug development, drawing insights from analogous structures and their established pharmacological activities.
Chemical Identity and Physicochemical Properties
The unique structural characteristics of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid dictate its chemical reactivity and potential biological interactions. A clear understanding of its fundamental properties is the cornerstone of its application in research and development.
Nomenclature and Identifiers
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Systematic IUPAC Name : 4-(4-isopropoxyphenyl)-4-oxobutanoic acid
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Molecular Formula : C₁₃H₁₆O₄[1]
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Molecular Weight : 236.26 g/mol [1]
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Synonyms : 4-Oxo-4-(4-isopropoxyphenyl)butanoic acid
Physicochemical Data
A summary of the key physicochemical properties is presented in Table 1. These values are critical for designing experimental conditions, including solvent selection for synthesis and purification, as well as for formulating this compound for biological assays.
| Property | Value | Source |
| CAS Number | 91121-67-4 | Aaronchem[1], BLDpharm[2] |
| Molecular Formula | C₁₃H₁₆O₄ | Aaronchem[1] |
| Molecular Weight | 236.26 g/mol | Aaronchem[1], PubChem[3] |
| Physical Form | Solid (predicted) | |
| SMILES | CC(C)OC1=CC=C(C=C1)C(=O)CCC(=O)O | |
| InChIKey | XYZVSEPTKOAAPV-UHFFFAOYSA-N (for propoxy analog) | PubChem[3] |
Note: Some properties are predicted based on the structure or extrapolated from closely related analogs like 4-oxo-4-(4-propoxyphenyl)butanoic acid due to limited publicly available experimental data for the isopropoxy derivative.
Synthesis and Purification
The synthesis of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid is most effectively achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a reliable and scalable route to the target molecule.
Synthesis Pathway: Friedel-Crafts Acylation
The core of the synthesis involves the reaction of isopropoxybenzene (phenetole) with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The isopropoxy group is an ortho-, para-director; therefore, the acylation occurs predominantly at the para-position due to steric hindrance at the ortho-positions.
Caption: Workflow for the Friedel-Crafts acylation synthesis.
Detailed Experimental Protocol
This protocol is adapted from a well-established procedure for a structurally similar compound[4].
Materials:
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Isopropoxybenzene
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Succinic Anhydride
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Anhydrous Aluminum Chloride (AlCl₃)
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Nitrobenzene (solvent)
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1,1,2,2-Tetrachloroethane (co-solvent)
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2N Hydrochloric Acid (HCl)
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Ethyl Acetate
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Hexane
Procedure:
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Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen), add isopropoxybenzene, succinic anhydride, tetrachloroethane, and nitrobenzene.
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Catalyst Addition: Cool the mixture to approximately -5°C using an ice-salt bath. Slowly add anhydrous AlCl₃ portion-wise, ensuring the temperature does not rise above 0°C. The slow addition is crucial to control the exothermic reaction and prevent side product formation.
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Reaction Progression: Stir the reaction mixture at room temperature for 48-72 hours to ensure complete conversion.
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Quenching and Extraction: Carefully pour the reaction mixture into a beaker containing crushed ice and 2N HCl to decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
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Purification: Combine the organic layers and wash with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to obtain the final product with high purity.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the butyric acid chain, and the isopropoxy group. ¹³C NMR will confirm the presence of the ketone and carboxylic acid carbonyls, as well as the aromatic and aliphatic carbons[5].
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Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement.
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Infrared (IR) Spectroscopy : IR spectroscopy will show characteristic absorption bands for the C=O stretch of the ketone and carboxylic acid, the O-H stretch of the carboxylic acid, and the C-O stretch of the ether.
Chromatographic Analysis
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High-Performance Liquid Chromatography (HPLC) : HPLC is the method of choice for determining the purity of the final compound. A reverse-phase C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient containing a small amount of acid (e.g., 0.1% formic acid) is typically effective[6].
Caption: A typical analytical workflow for compound validation.
Applications in Drug Development
While direct pharmacological data for 4-Oxo-4-(4-isopropoxyphenyl)butyric acid is sparse in the public domain, the broader class of 4-oxo-4-arylbutyric acids has demonstrated significant therapeutic potential.
Intermediate for Active Pharmaceutical Ingredients (APIs)
This compound serves as a versatile intermediate for more complex molecules. The ketone and carboxylic acid functionalities are amenable to a wide range of chemical transformations, allowing for the construction of diverse molecular scaffolds[7][8].
Potential as an Anti-inflammatory and Analgesic Agent
Many related 4-oxoacids and their derivatives are known to possess anti-inflammatory and analgesic properties[9][10]. The structural similarity suggests that 4-Oxo-4-(4-isopropoxyphenyl)butyric acid could be a valuable starting point for developing novel non-steroidal anti-inflammatory drugs (NSAIDs).
Kynurenine-3-hydroxylase (K3H) Inhibition
Derivatives of 4-phenyl-4-oxo-butanoic acid have been patented as inhibitors of kynurenine-3-hydroxylase[11]. This enzyme is a key target in the treatment of neurodegenerative diseases such as Huntington's disease and Parkinson's disease. The inhibition of K3H can prevent the formation of neurotoxic metabolites. The unique substitution pattern of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid may offer advantages in terms of potency, selectivity, or pharmacokinetic properties for this target class.
Conclusion
4-Oxo-4-(4-isopropoxyphenyl)butyric acid, identified by CAS number 91121-67-4, is a compound of significant interest for chemical and pharmaceutical research. Its synthesis via Friedel-Crafts acylation is robust and well-understood. This guide has provided a detailed framework for its synthesis, purification, and comprehensive analytical characterization. Based on the established biological activities of structurally related molecules, this compound holds promise as a key building block for the discovery of new therapeutics, particularly in the areas of inflammation and neuroprotection. Further investigation into its pharmacological profile is warranted.
References
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PubChem. 4-Oxo-4-(4-propoxyphenyl)butanoic acid. [Link]
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PrepChem.com. Synthesis of (a) 4-Oxo-4-(4-cyclohexyl-2-methoxyphenyl)-butyric acid. [Link]
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Der Pharma Chemica. Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. [Link]
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PubChem. 4-(4-Isopropylphenyl)butanoic acid. [Link]
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PubChem. 4-Oxo-4-(3-pyridyl)butyric acid. [Link]
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Delyagina, M. S., et al. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. PMC. [Link]
- Google Patents. WO1997017317A1 - 4-phenyl-4-oxo-butanoic acid derivatives with kynurenine-3-hydroxylase inhibiting activity.
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EPA. Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]
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Royal Society of Chemistry. 13C10-4-Oxo-4-phenylbutanoic acid: (13C2) Succinic (0. [Link]
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